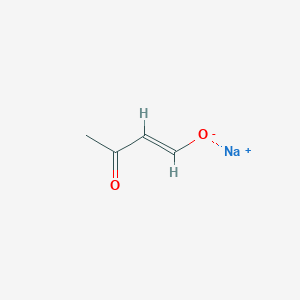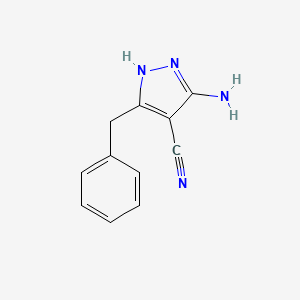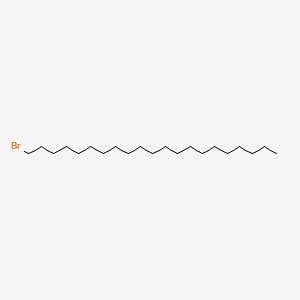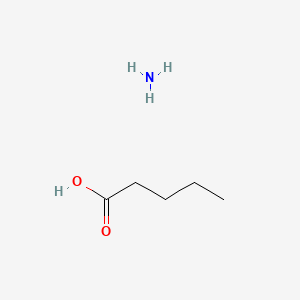
Azane;pentanoic acid
Overview
Description
Azane, also known as ammonia, is the simplest azane . It consists only of hydrogen and nitrogen atoms and all bonds are single bonds . Pentanoic acid, also known as valeric acid, is a straight-chain alkyl carboxylic acid with the chemical formula CH3(CH2)3COOH . It has an unpleasant odor reminiscent of old cheese or wet socks .
Synthesis Analysis
Pentanoic acid can be synthesized through the oxidation of pentanol, a type of alcohol with five carbon atoms . It’s also a byproduct of anaerobic fermentation, notably in the production of ethanol and butanol in bioreactors . Azane, on the other hand, is a naturally occurring substance .
Molecular Structure Analysis
The molecular structure of pentanoic acid is C5H10O2 . Azane, being the simplest form, is ammonia (NH3) .
Chemical Reactions Analysis
Pentanoic acid can be converted into γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, in the presence of aqueous formic acid (FA), as a sustainable and available reducing agent . Azane, being a simple molecule, doesn’t have complex chemical reactions .
Physical And Chemical Properties Analysis
Pentanoic acid is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents . Azane, being a simple molecule, doesn’t have complex physical and chemical properties .
Mechanism of Action
Pantothenic acid, a derivative of pentanoic acid, is used in the synthesis of coenzyme A (CoA). CoA is thought to act as a carrier molecule, allowing the entry of acyl groups into cells . This is of critical importance as these acyl groups are used as substrates in the tricarboxylic acid cycle to generate energy and in the synthesis of fatty acids, cholesterol, and acetylcholine .
Safety and Hazards
Future Directions
Azane is expected to be used in the construction of the world’s first low emission ammonia bunkering terminal . This terminal will enable the decarbonization of the maritime sector and showcase ammonia’s assets as a zero-emission shipping fuel . Pentanoic acid, on the other hand, is an industrially relevant chemical used in several applications, currently manufactured from fossil feedstock . Its future directions include its conversion into γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries .
properties
IUPAC Name |
azane;pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.H3N/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQNHIDQIJXKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90472544 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





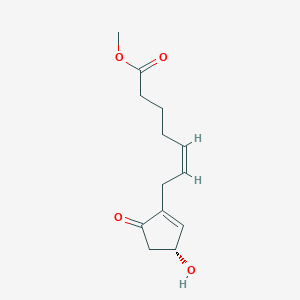

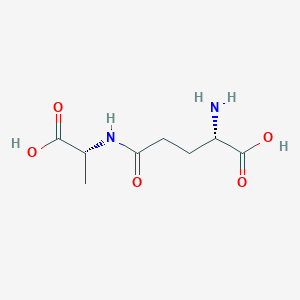
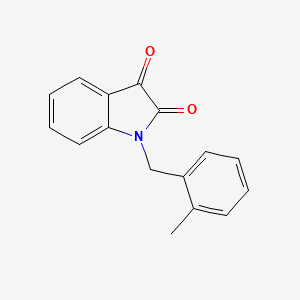
![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B3266473.png)

